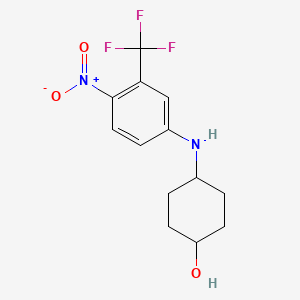
7-Chloro-2-(3,4-dichlorophenyl)-8-methylquinoline-4-carbonyl chloride
説明
7-Chloro-2-(3,4-dichlorophenyl)-8-methylquinoline-4-carbonyl chloride, otherwise known as CPMC, is a chemotherapeutic agent with a wide range of applications in the medical and scientific fields. CPMC is a versatile compound with a number of important properties that make it a valuable tool for researchers and medical practitioners. This article will discuss the synthesis method of CPMC, its scientific research applications, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
科学的研究の応用
Synthesis and Chemical Reactions
- 7-Chloro-2-(3,4-dichlorophenyl)-8-methylquinoline-4-carbonyl chloride and similar compounds undergo chemical reactions with various reagents. In a study, 4-methylquinolines reacted with thionyl chloride to form 4-chloro[1,2]dithiolo[3,4-c]quinolin-1-ones and bis[dichloro(4-quinolyl)methyl]trisulphanes, with the mechanism of formation being discussed (Al-Shaar et al., 1988).
Photophysical Properties
- A study on tricarbonylrhenium(I) complexes based on bidentate heterocyclic N–N ligands, which includes compounds similar to this compound, investigated their photophysical properties through both experimental and computational approaches (Albertino et al., 2007).
Photolysis in Aqueous Systems
- The photodegradation of quinolinecarboxylic herbicides, closely related to the compound of interest, was studied in aqueous solutions under different irradiation wavelengths. This research helps understand the behavior of such compounds under environmental conditions (Pinna & Pusino, 2012).
Crystallographic Studies
- Crystallographic studies have been conducted on compounds related to this compound. For example, research on the cocrystals of diastereoisomers of 1,4-dihydropyridine derivatives provides insights into the structural aspects of such compounds (Linden et al., 2006).
Chemical Reactions and Synthesis
- The reaction of thionyl chloride with 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4oxoquinoline-3-carboxylic acid led to the synthesis of novel 4-oxo-1, 4-dihydroquinoline-3-carboxamide derivatives, demonstrating the potential for creating new compounds through chemical reactions involving similar quinolines (Navabeh & Marziyeh, 2015).
作用機序
- Some antidepressant molecules, such as paroxetine , function by inhibiting serotonin reuptake in the brain . While not directly related to our compound, this information suggests that serotonin receptors or transporters could be relevant targets.
Target of Action
Biochemical Pathways
生化学分析
Biochemical Properties
7-Chloro-2-(3,4-dichlorophenyl)-8-methylquinoline-4-carbonyl chloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain proteases, influencing their activity. The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and hydrophobic interactions. These interactions can lead to the modulation of enzyme activity, which is essential for understanding the compound’s potential therapeutic applications .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation. Additionally, it can impact metabolic pathways by modulating the activity of key enzymes, thereby affecting cellular energy production and biosynthesis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to conformational changes in the enzyme structure, affecting their catalytic activity. Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its activity. Long-term exposure to the compound can result in sustained changes in cellular processes, which are important for understanding its potential therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or gene expression. At high doses, it can cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Understanding the dosage effects is crucial for determining the therapeutic window and potential side effects of the compound .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect metabolic flux and the levels of metabolites within cells. For example, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound can interact with transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within specific tissues can affect its activity and function. Understanding these factors is essential for determining the compound’s bioavailability and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is an important aspect of its activity. The compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. This localization can influence its interactions with biomolecules and its overall function. For example, the compound may accumulate in the nucleus, where it can interact with DNA or transcription factors, thereby affecting gene expression .
特性
IUPAC Name |
7-chloro-2-(3,4-dichlorophenyl)-8-methylquinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9Cl4NO/c1-8-12(18)5-3-10-11(17(21)23)7-15(22-16(8)10)9-2-4-13(19)14(20)6-9/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMWMYSDXPMUYOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(C=C2C(=O)Cl)C3=CC(=C(C=C3)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9Cl4NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



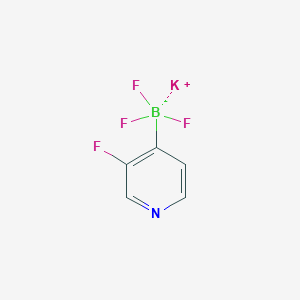
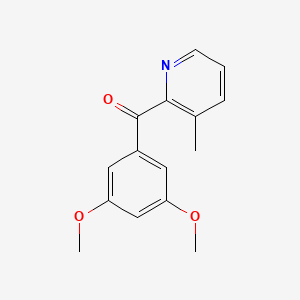


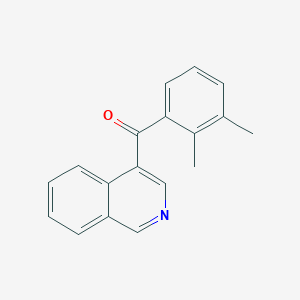
![9-Methyl-2,9-diazaspiro[5.5]undecan-1-one](/img/structure/B1454227.png)
![Tert-butyl 4-[(1,3-benzothiazol-2-ylsulfonyl)methyl]piperidine-1-carboxylate](/img/structure/B1454228.png)
![3'-Chloro-4'-methyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1454229.png)
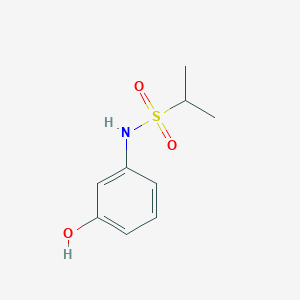

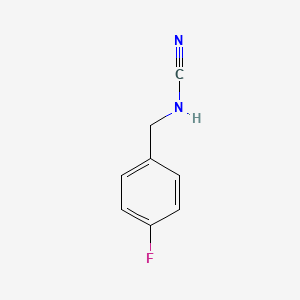
![Diethyl[2-(piperidin-4-yloxy)ethyl]amine](/img/structure/B1454233.png)
![1-[(5-Chloro-2,3-dihydro-1-benzofuran-2-yl)carbonyl]piperidine-3-carboxylic acid](/img/structure/B1454235.png)
